molecular formula C22H22ClNO2 B1385504 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline CAS No. 1040685-93-5

3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline

Cat. No. B1385504
CAS RN: 1040685-93-5
M. Wt: 367.9 g/mol
InChI Key: JFPATHMPJYOCMD-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline is a specialty product used in proteomics research . It has a molecular formula of C22H22ClNO2 and a molecular weight of 367.87 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline are characterized by its molecular formula C22H22ClNO2 and molecular weight 367.87 . More specific properties like melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Mesomorphic Properties and Molecular Interactions

Research has indicated that the substitution patterns on compounds similar to 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline can significantly impact their mesomorphic properties, such as transition temperatures in nematic-isotropic transitions. Studies like those by Hasegawa et al. (1989) on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines have explored the effects of chloro and methyl substitutions on these properties (Hasegawa et al., 1989).

Crystal Structure and Hydrogen Bonding

Saeed and Simpson (2010) studied compounds like 2-Chloro-N-(4-methoxyphenyl)benzamide, focusing on the orthogonality of substituted benzene rings and the intermolecular hydrogen bonds formed in their crystal structures. This research contributes to understanding the molecular arrangement and interactions in similar compounds (Saeed & Simpson, 2010).

Synthesis and Characterization

The synthesis and characterization of related aniline derivatives have been a topic of interest. For instance, Wen Zi-qiang (2007) investigated the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a compound with similar structural features, highlighting aspects like yield, quality, and environmental impact (Wen Zi-qiang, 2007).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is another significant application. For instance, George et al. (2017) conducted experimental and theoretical studies on compounds like 4-chloro-4'methoxy benzylideneaniline, exploring their potential in applications like organic light-emitting diodes (OLEDs) and as inhibitors for cancer-related proteins (George et al., 2017).

Photocatalytic Activity

Research on photocatalytic activities of aniline derivatives has also been conducted. Jafari and Nezamzadeh-Ejhieh (2017) explored the photodegradation capabilities of compounds like 4-methoxy aniline and 4-chloro-3-nitro aniline, which could be relevant for understanding the environmental applications of similar compounds (Jafari & Nezamzadeh-Ejhieh, 2017).

Future Directions

The future directions or applications of 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline are not specified in the search results. As a compound used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-chloro-4-methoxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-25-22-12-11-19(15-20(22)23)24-16-18-9-5-6-10-21(18)26-14-13-17-7-3-2-4-8-17/h2-12,15,24H,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPATHMPJYOCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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